1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea
Description
1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a urea linkage, which is often employed in various chemical and biological studies due to its stability and reactivity.
Properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3/c1-23-10-2-4-11(5-3-10)24-7-6-20-16(22)21-15-9-14(19)13(18)8-12(15)17/h2-5,8-9H,6-7H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYPYIBWZIGGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)NC2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4,5-difluoroaniline with 4-methoxyphenol in the presence of a suitable base to form an intermediate. This intermediate is then reacted with an isocyanate derivative to yield the final urea compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity .
Chemical Reactions Analysis
1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea can be compared with similar compounds such as:
(2-chloro-4,5-difluorophenyl)methanol: This compound shares the chloro and difluoro substituents but differs in its functional group, leading to different reactivity and applications.
1-(2,5-difluorophenyl)biguanide hydrochloride: Another compound with difluoro substituents, but with a biguanide functional group, used in different biological and chemical contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
